Evidence 1: Validated MRM Transition (m/z 139.2→93.0) Provides +7 Da Mass Separation from Unlabeled DL-Leucine in Human Plasma LC-MS/MS
In a validated LC-MS/MS method for D- and L-leucine in human plasma, DL-Leucine-d7 (iso-propyl-d7) was employed as the internal standard with a distinct multiple reaction monitoring (MRM) transition of m/z 139.2→93.0 in positive electrospray ionization mode, compared with m/z 132.1→43.0 for unlabeled DL-leucine [1]. This +7 Da precursor mass shift and unique product ion (93.0 vs. 43.0) ensures complete spectral separation between the internal standard and the endogenous analyte, eliminating cross-talk interference. The method achieved linear calibration from 0.001 to 1 μg/mL for D-leucine and from 1 to 1000 μg/mL for L-leucine, with acceptable intra- and inter-day precision and accuracy [1]. The same study discriminated DL-leucine from the structural isomers DL-isoleucine and DL-allo-isoleucine using the unique ion pair transitions, confirming that the d₇ label does not compromise chromatographic or mass spectrometric specificity [1].
| Evidence Dimension | MRM precursor→product ion transition and mass shift for internal standard vs. unlabeled analyte |
|---|---|
| Target Compound Data | DL-Leucine-d7: m/z 139.2→93.0 (precursor→product), mass shift Δm = +7 Da |
| Comparator Or Baseline | Unlabeled DL-Leucine: m/z 132.1→43.0 (precursor→product), mass shift Δm = 0 Da |
| Quantified Difference | Precursor mass shift of +7 Da; distinct product ion at m/z 93.0 vs. 43.0 for unlabeled analyte; calibration linearity 0.001–1000 μg/mL across both enantiomers |
| Conditions | Positive electrospray ionization (ESI+), CHIRALPAK ZWIX(−) column, isocratic mobile phase methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v), human plasma (100 μL), cationic exchange solid-phase extraction |
Why This Matters
The validated MRM transition and +7 Da mass shift ensure unambiguous quantification of endogenous leucine without isotopic cross-talk from the natural-abundance ¹³C isotopologue, a risk that escalates when using d₃-labeled internal standards (Δm = +3) where the M+3 signal of the unlabeled analyte can overlap with the SIL-IS channel.
- [1] Sugimoto H, Kakehi M, Jinno F. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry. 2015;407(26):7889-7898. DOI: 10.1007/s00216-015-8999-1. View Source
